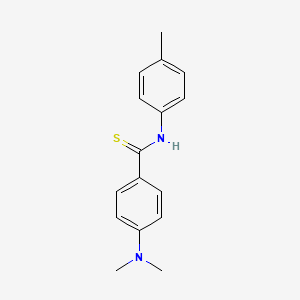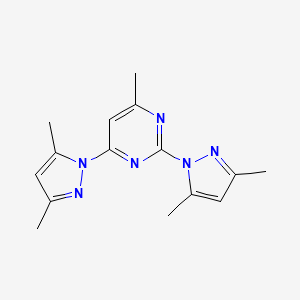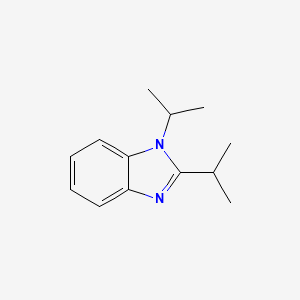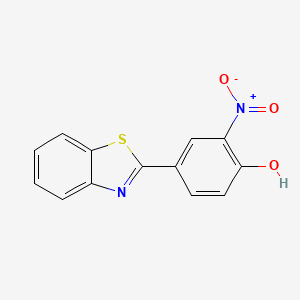
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide, also known as HMBN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. HMBN has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. In
Mechanism of Action
The exact mechanism of action of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is not fully understood. However, it has been proposed that 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide also inhibits the activation of MAPKs, which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. The antioxidant activity of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is thought to be due to its ability to scavenge ROS and reduce lipid peroxidation. The antitumor activity of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has also been found to reduce oxidative stress by scavenging ROS and reducing lipid peroxidation. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is also stable and can be stored for long periods of time. However, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide. One potential direction is to further explore its anti-inflammatory activity and its potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the mechanism of action of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide in more detail, particularly its antioxidant and antitumor activities. Additionally, further studies are needed to evaluate the safety and efficacy of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide in vivo.
Synthesis Methods
The synthesis of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide involves the condensation reaction of 1-hydroxy-2-naphthoic acid hydrazide with 4-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide is typically around 60-70%.
Scientific Research Applications
1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has also been shown to possess antioxidant activity by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. Additionally, 1-hydroxy-N'-(4-methoxybenzylidene)-2-naphthohydrazide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
1-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-6-13(7-10-15)12-20-21-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAMRVOXAEJIJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![methyl 2-{[(2-fluorophenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5694987.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-4-quinolinylacetamide](/img/structure/B5695000.png)
![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


